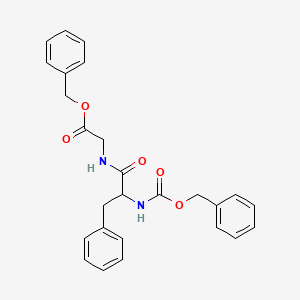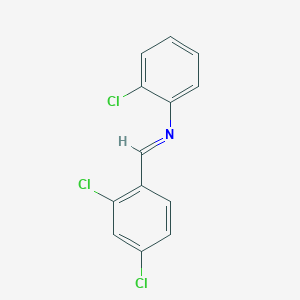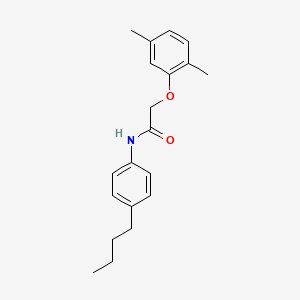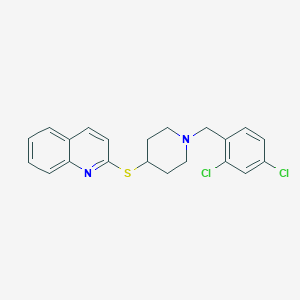
N-(2-Hydroxybenzylidene)-2-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hidroxibencilideno)-2-yodoanilina: es un compuesto de base de Schiff formado por la condensación de 2-yodoanilina y salicilaldehído. Las bases de Schiff son conocidas por su amplia gama de aplicaciones debido a su capacidad para formar complejos estables con iones metálicos. Este compuesto en particular es de interés en varios campos como la química de coordinación, la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(2-Hidroxibencilideno)-2-yodoanilina típicamente involucra la reacción de condensación entre 2-yodoanilina y salicilaldehído. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo. La mezcla se calienta durante varias horas hasta que la reacción se completa, y luego el producto se aísla por filtración y recristalización.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para N-(2-Hidroxibencilideno)-2-yodoanilina no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones: N-(2-Hidroxibencilideno)-2-yodoanilina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el grupo imina en una amina.
Sustitución: El átomo de yodo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como tioles o aminas se pueden utilizar para reacciones de sustitución.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Derivados de amina correspondientes.
Sustitución: Varios derivados de anilina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(2-Hidroxibencilideno)-2-yodoanilina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Posible uso en el diseño de fármacos debido a su capacidad para formar complejos estables con iones metálicos.
Industria: Utilizado en la síntesis de materiales avanzados y como precursor para otros compuestos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-Hidroxibencilideno)-2-yodoanilina depende en gran medida de su capacidad para formar complejos con iones metálicos. Estos complejos pueden interactuar con moléculas biológicas, lo que lleva a varios efectos como la inhibición enzimática o la unión al ADN. Las vías específicas y los objetivos moleculares pueden variar en función del ion metálico y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares:
- N-(2-Hidroxibencilideno)-2,6-di-isopropilanilina
- N-(2-Hidroxibencilideno)-3,5-di-terc-butil-anilina
- N-(2-Hidroxibencilideno)-4-cloroanilina
Comparación: N-(2-Hidroxibencilideno)-2-yodoanilina es único debido a la presencia del átomo de yodo, que puede influir en su reactividad y los tipos de complejos que forma. El átomo de yodo también puede ser un sitio para una mayor funcionalización, lo que hace que este compuesto sea versátil para diversas aplicaciones.
Propiedades
Número CAS |
16977-69-8 |
|---|---|
Fórmula molecular |
C13H10INO |
Peso molecular |
323.13 g/mol |
Nombre IUPAC |
2-[(2-iodophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10INO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H |
Clave InChI |
WSJDEXMBMDWHMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)



